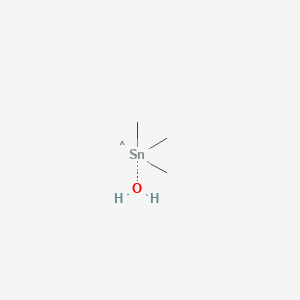

Trimethyltin hydroxide

Description

Properties

InChI |

InChI=1S/3CH3.H2O.Sn/h3*1H3;1H2; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UABRYPURASNHRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Sn](C)C.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H11OSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9032240 | |

| Record name | Trimethyltin hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56-24-6 | |

| Record name | Trimethyltin hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethyltin hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethyltin hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYLTIN HYDROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10ALT8DJ2V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Trimethyltin hydroxide from trimethyltin chloride

An In-depth Technical Guide to the Synthesis of Trimethyltin (B158744) Hydroxide (B78521) from Trimethyltin Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of trimethyltin hydroxide from trimethyltin chloride, a key transformation in organotin chemistry. This document details established experimental protocols, presents key quantitative data, and illustrates the reaction pathway. This compound is a valuable reagent in organic synthesis, particularly for the selective hydrolysis of esters under mild conditions.

Core Synthesis Pathways

The primary route for the synthesis of this compound involves the hydrolysis of trimethyltin chloride. This can be achieved through direct reaction with water or, more commonly, by reacting with a hydroxide base such as potassium hydroxide or sodium hydroxide. The use of a base is often preferred as it neutralizes the hydrochloric acid byproduct formed during the reaction.

Reaction Workflow

The general workflow for the synthesis of this compound from trimethyltin chloride is a straightforward process involving the reaction of the starting material with a hydroxide source, followed by the separation of the product from the resulting salt and solvent.

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound from trimethyltin chloride.

Method 1: Using Potassium Hydroxide in Methanol

This protocol is a widely used method for the preparation of this compound.

Procedure:

-

In a dry reaction flask, add 370 mg of trimethyltin chloride to 5 mL of anhydrous methanol.[1]

-

Slowly add 104 mg (1.9 mmol) of solid potassium hydroxide to the solution.[1]

-

Continuously stir the reaction mixture at room temperature for 1 hour.[1]

-

During the reaction, the formation of a solid precipitate of potassium chloride will be observed.[1]

-

After the reaction is complete, filter the precipitated potassium chloride from the reaction mixture.[1]

-

Evaporate and concentrate the filtrate under vacuum to yield the target compound, this compound.[1]

Method 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times.

Procedure:

-

In a microwave-safe reaction vessel, combine trimethyltin chloride and a hydroxide source (e.g., potassium hydroxide) in a suitable solvent such as 1,2-dichloroethane.

-

Irradiate the mixture in a microwave reactor at 130°C for 30 minutes.[2]

-

After cooling, the reaction mixture is filtered to remove any inorganic salts.

-

The solvent is then removed under reduced pressure to afford this compound.

Quantitative Data

The following table summarizes key quantitative data for the synthesis and characterization of this compound.

| Parameter | Value | Source(s) |

| Yield | 84-95% (in complex substrates) | [3] |

| Purity | ≥97% | |

| ¹H NMR (CDCl₃) | δ ~0.25 ppm (singlet) | [3] |

| IR (Solid State) | O-H stretch: 3620 cm⁻¹Sn-O stretch: 370 cm⁻¹Sn-C stretch: 540 cm⁻¹ | [4] |

| IR (in CCl₄ solution) | O-H stretch: 3658 cm⁻¹Sn-O stretch: 500-580 cm⁻¹ | [4] |

Signaling Pathways and Logical Relationships

The synthesis of this compound from trimethyltin chloride is a nucleophilic substitution reaction at the tin center. The hydroxide ion acts as the nucleophile, displacing the chloride ion.

Caption: Reaction of trimethyltin chloride with potassium hydroxide.

It is important to note that the mechanism can be more complex than a simple direct substitution and may involve the formation of intermediates.[3]

Conclusion

The synthesis of this compound from trimethyltin chloride is a well-established and efficient process. The choice of method, whether a traditional approach with potassium hydroxide or a more rapid microwave-assisted synthesis, will depend on the specific requirements of the researcher and the available equipment. The provided protocols and data serve as a valuable resource for scientists working with this important organotin reagent. Due to the high toxicity of organotin compounds, appropriate safety precautions should always be taken when handling these materials.

References

- 1. Page loading... [guidechem.com]

- 2. Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Research Grade | RUO [benchchem.com]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Trimethyltin Hydroxide (CAS Number: 56-24-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyltin (B158744) hydroxide (B78521) (TMH), an organotin compound with the CAS number 56-24-6, is a highly toxic chemical that has garnered significant interest in the scientific community. Primarily utilized as a reagent in organic synthesis, it is also a potent neurotoxin, making it a valuable tool for modeling neurodegenerative diseases in experimental settings. This guide provides a comprehensive overview of the physicochemical properties, toxicology, mechanisms of action, and experimental protocols related to Trimethyltin hydroxide.

Physicochemical and Toxicological Properties

This compound is a white, crystalline solid with a pungent odor.[1] It is soluble in water and many organic solvents.[2] Due to its high toxicity, it must be handled with extreme caution, following strict safety protocols.[1][3]

Physicochemical Data

| Property | Value | References |

| CAS Number | 56-24-6 | |

| Molecular Formula | C₃H₁₀OSn | [4] |

| Molecular Weight | 180.82 g/mol | [4] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 118-119 °C | [5] |

| Solubility | Soluble in water and many organic solvents. | [2] |

| Stability | Air sensitive. | [6] |

Toxicological Data

| Hazard | Description | References |

| Acute Toxicity | Fatal if swallowed, in contact with skin, or if inhaled. | [1][6] |

| Target Organs | Central Nervous System (CNS), particularly the limbic system and hippocampus. | [7] |

| Environmental Hazard | Very toxic to aquatic life with long-lasting effects. | [1][6] |

Mechanism of Neurotoxicity

The neurotoxicity of trimethyltin compounds, including the hydroxide, is complex and involves multiple cellular and molecular pathways. The primary target is the central nervous system, with the hippocampus being particularly vulnerable.[7] Exposure leads to selective neuronal cell death, which is believed to be mediated by a combination of neuroinflammation, excitotoxicity, intracellular calcium overload, mitochondrial dysfunction, and oxidative stress.[4]

Signaling Pathways in Trimethyltin-Induced Neurotoxicity

Several key signaling pathways have been identified in the pathogenesis of trimethyltin-induced neuronal damage. These include the activation of inflammatory pathways and the induction of apoptosis.

Diagram: Trimethyltin-Induced Pro-inflammatory Signaling

Caption: TMT-induced activation of pro-inflammatory pathways.

Diagram: Trimethyltin-Induced Apoptotic Signaling

Caption: TMT-induced apoptotic signaling cascade in neurons.

Experimental Protocols

Due to its potent biological activity, this compound is a valuable tool in both chemical synthesis and neurobiological research. The following sections provide detailed methodologies for its synthesis and application in experimental models.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through the hydrolysis of trimethyltin chloride.[1]

Protocol:

-

In a dry reaction flask, dissolve trimethyltin chloride (e.g., 370 mg) in anhydrous methanol (B129727) (e.g., 5 mL).[3]

-

Slowly add solid potassium hydroxide (e.g., 104 mg, 1.9 mmol) to the solution while stirring.[3]

-

Continue stirring the reaction mixture at room temperature for 1 hour. A precipitate of potassium chloride will form.[3]

-

After the reaction is complete, filter the mixture to remove the precipitated potassium chloride.[3]

-

Evaporate the solvent from the filtrate under vacuum to obtain the solid this compound product.[3]

Diagram: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

In Vitro Model of Neurotoxicity using SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model to study the neurotoxic effects of various compounds, including trimethyltin.[8]

Protocol:

-

Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of Ham's F-12 and DMEM growth medium supplemented with 10% FBS, non-essential amino acids, and antibiotics at 37°C and 5% CO₂.[9]

-

Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Treat the SH-SY5Y cells with varying concentrations of this compound for a defined period (e.g., 24-48 hours).[8]

-

Assessment of Cytotoxicity:

-

LDH Assay: Measure the release of lactate (B86563) dehydrogenase (LDH) into the culture medium as an indicator of cell membrane damage.

-

MTT Assay: Assess cell viability by measuring the metabolic activity of the cells.

-

MDA Assay: Quantify lipid peroxidation as a marker of oxidative stress.

-

-

Western Blot Analysis: Analyze the expression levels of key proteins involved in apoptosis (e.g., cleaved caspase-3, Bax, Bcl-2) and inflammatory signaling (e.g., NF-κB, p-p38, p-JNK).[8]

In Vivo Model of Neurodegeneration in Rats

Animal models are crucial for studying the behavioral and neuropathological effects of this compound.

Protocol:

-

Animal Model: Use adult male Wistar or Long-Evans rats.[6][10]

-

Administration: Administer a single intraperitoneal (i.p.) injection of this compound (e.g., 6.0-8.0 mg/kg body weight) dissolved in a suitable vehicle.[6][10]

-

Behavioral Assessment: At various time points post-injection, assess for behavioral changes such as hyperactivity, aggression, and cognitive deficits (e.g., using passive avoidance tests).[7][11]

-

Histopathological Analysis: Sacrifice the animals at different time points (e.g., 3, 15, 30, or 60 days) and perform histopathological examination of the brain, particularly the hippocampus, to assess neuronal loss and gliosis.[6]

Analytical Methods

Accurate quantification of this compound is essential for both research and regulatory purposes. Gas chromatography (GC) coupled with mass spectrometry (MS) is a common and sensitive method.

Protocol for GC-MS Analysis:

-

Sample Preparation: Extract the organotin compounds from the sample matrix (e.g., biological tissue, environmental sample) using an appropriate organic solvent.

-

Derivatization: Convert the non-volatile this compound into a more volatile derivative (e.g., by hydride generation or alkylation) to make it amenable to GC analysis.[12]

-

GC Separation: Inject the derivatized sample into a GC system equipped with a suitable capillary column (e.g., DB-5) to separate the target analyte from other components.[12]

-

MS Detection: Use a mass spectrometer to detect and quantify the eluting trimethyltin derivative based on its specific mass-to-charge ratio. The isotopic pattern of tin can be used for confirmation.[12]

Diagram: Analytical Workflow

Caption: General workflow for the analysis of Trimethyltin.

Applications in Drug Development

While this compound itself is not a therapeutic agent, its ability to induce selective neurodegeneration makes it an invaluable tool in drug discovery and development for neurodegenerative diseases. By creating reliable in vitro and in vivo models of neuronal damage, researchers can:

-

Screen for potential neuroprotective compounds.

-

Investigate the mechanisms of action of new drug candidates.

-

Evaluate the efficacy of novel therapeutic strategies aimed at mitigating neuroinflammation, oxidative stress, and apoptosis.

Safety and Handling

This compound is extremely hazardous and must be handled with appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, in a well-ventilated area or fume hood.[1] All personnel should be thoroughly trained in its safe handling and disposal procedures.

Conclusion

This compound (CAS 56-24-6) is a potent organotin compound with significant applications in chemical synthesis and as a tool for neurotoxicity research. A thorough understanding of its physicochemical properties, toxicological profile, and mechanisms of action is crucial for its safe and effective use in a laboratory setting. The detailed experimental protocols provided in this guide offer a foundation for researchers and scientists to explore its utility in their respective fields, particularly in the quest for novel therapeutics for neurodegenerative disorders.

References

- 1. Buy this compound | 56-24-6 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [guidechem.com]

- 4. This compound | Research Grade | RUO [benchchem.com]

- 5. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A time-course study of trimethyltin induced neuropathology in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibitors of Lipoxygenase and Cyclooxygenase-2 Attenuate Trimethyltin-Induced Neurotoxicity through Regulating Oxidative Stress and Pro-Inflammatory Cytokines in Human Neuroblastoma SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SH-SY5Y culturing [protocols.io]

- 10. In vivo magnetic resonance approach to trimethyltin induced neurodegeneration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Trimethyltin-induced hippocampal degeneration as a tool to investigate neurodegenerative processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of bis(tributyltin) oxide by GC--MS with on-line hydride derivatization: application to drug substance analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Trimethyltin Hydroxide ((CH3)3SnOH)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyltin (B158744) hydroxide (B78521) ((CH3)3SnOH), an organotin compound, is a white, crystalline solid at room temperature.[1] It is recognized for its significant neurotoxic properties and its utility as a reagent in organic synthesis.[2][3] This technical guide provides a comprehensive overview of the physical and chemical characteristics of trimethyltin hydroxide, detailed experimental protocols, and an examination of its role in specific signaling pathways. This document is intended to serve as a critical resource for professionals in research and drug development who are working with or studying this compound.

Physical and Chemical Characteristics

This compound is a stable compound under inert atmosphere but is noted to be air and moisture sensitive.[1][4] It is soluble in water and many organic solvents, including chloroform (B151607) and ethyl acetate.[3][5] Key physical and chemical properties are summarized in the tables below for easy reference.

Table 1: Physical Properties of this compound

| Property | Value | References |

| CAS Number | 56-24-6 | [2][3] |

| Molecular Formula | C₃H₁₀OSn | [2] |

| Molecular Weight | 180.82 g/mol | [2] |

| Appearance | White powder/crystalline solid | [1][5] |

| Melting Point | 114-119 °C | [4][5] |

| Boiling Point | 80 °C (sublimes) | [5] |

| Solubility | Soluble in water, chloroform, ethyl acetate | [3][5] |

| Odor | Pungent | [4] |

Table 2: Chemical and Safety Information

| Characteristic | Description | References |

| Chemical Name | This compound, Trimethylstannanol | [3] |

| Linear Formula | (CH₃)₃SnOH | [5] |

| Stability | Air and moisture sensitive. Stable under an inert atmosphere. | [4][6] |

| Incompatible Materials | Strong oxidizing agents, halogens. | [7] |

| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO₂), tin oxide fumes upon thermal decomposition. | [6][7] |

| Hazard Codes | T+ (Very Toxic) | [1] |

| Hazard Statements | Fatal if swallowed, in contact with skin, or if inhaled. Very toxic to aquatic life with long-lasting effects. | [8] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the hydrolysis of trimethyltin chloride. A detailed, small-scale laboratory procedure is outlined below:

Objective: To synthesize this compound from trimethyltin chloride.

Materials:

-

Trimethyltin chloride (370 mg)

-

Anhydrous methanol (B129727) (5 mL)

-

Solid potassium hydroxide (104 mg, 1.9 mmol)

-

Dry reaction flask

-

Magnetic stirrer and stir bar

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a dry reaction flask, dissolve trimethyltin chloride (370 mg) in anhydrous methanol (5 mL).

-

While stirring the solution at room temperature, slowly add solid potassium hydroxide (104 mg, 1.9 mmol).

-

Continue to stir the reaction mixture at room temperature for 1 hour. During this time, the formation of a solid precipitate (potassium chloride) will be observed.

-

After 1 hour, filter the reaction mixture to remove the precipitated potassium chloride.

-

Concentrate the filtrate under vacuum using a rotary evaporator to obtain the target compound, this compound.[9]

Workflow for the Synthesis of this compound:

Caption: A flowchart illustrating the synthesis of this compound.

Purification by Recrystallization

General Recrystallization Procedure:

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent.

-

If insoluble impurities are present, perform a hot filtration to remove them.

-

Allow the solution to cool slowly and undisturbed to room temperature to promote the formation of large, pure crystals.

-

Further cool the solution in an ice bath to maximize crystal yield.

-

Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.

-

Dry the crystals under vacuum.

Analytical Methods

Infrared (IR) Spectroscopy: The IR spectrum of this compound provides valuable information about its structure. The Sn-O stretching vibration is observed around 370 cm⁻¹ in the solid state and shifts to the 500-580 cm⁻¹ region in a carbon tetrachloride solution. The O-H stretching vibration appears at 3620 cm⁻¹ in the solid state and shifts to 3658 cm⁻¹ in solution.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹¹⁹Sn NMR spectroscopy are useful for characterizing this compound and related compounds. The chemical shifts can be influenced by the solvent and the concentration of the sample.[11]

Gas Chromatography (GC): The analysis of organotin compounds, including this compound, by GC often requires a derivatization step to increase their volatility. A common derivatization agent is sodium tetraethylborate, which converts the organotin hydroxides and chlorides to their ethylated analogues. These derivatives can then be separated and quantified using a GC system equipped with a suitable detector, such as a flame photometric detector (FPD) or a mass spectrometer (MS).[2]

High-Performance Liquid Chromatography (HPLC): HPLC provides an alternative method for the analysis of organotin compounds that does not require derivatization. Reversed-phase chromatography using a C18 column is often employed. The mobile phase typically consists of a mixture of methanol, water, and acetic acid. Detection can be achieved using inductively coupled plasma mass spectrometry (ICP-MS), which offers high sensitivity and element specificity.[12]

Signaling Pathway: Trimethyltin-Induced Microglial Activation

Trimethyltin is a potent neurotoxin that can induce neuronal cell death and neuroinflammation. A key aspect of its neurotoxicity is the activation of microglia, the resident immune cells of the central nervous system. The signaling pathway for trimethyltin-induced microglial activation has been elucidated and is depicted below.

Diagram of Trimethyltin-Induced Microglial Activation Pathway:

Caption: Signaling cascade of trimethyltin-induced microglial activation.

This pathway illustrates that trimethyltin exposure leads to the activation of NADPH oxidase in microglial cells. This, in turn, generates reactive oxygen species (ROS), which act as second messengers to activate the p38 and JNK mitogen-activated protein kinases (MAPKs). The activation of these MAPKs then leads to the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and promotes the transcription of genes encoding proinflammatory mediators, such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). The release of these mediators contributes to the neuroinflammatory response and neuronal damage associated with trimethyltin toxicity.[2]

Handling and Safety Precautions

This compound is a highly toxic compound and must be handled with extreme caution. It is fatal if swallowed, inhaled, or in contact with skin.[8]

-

Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood. Eyewash stations and safety showers should be readily accessible.[7]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin contact.

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[7]

-

-

Handling: Avoid creating dust. Do not get in eyes, on skin, or on clothing. Do not breathe dust, vapor, mist, or gas. Do not ingest.[7]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store under an inert atmosphere.[6]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8]

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound, along with available experimental protocols for its synthesis and analysis. The elucidated signaling pathway of trimethyltin-induced microglial activation highlights a key mechanism of its neurotoxicity. The information presented herein is intended to be a valuable resource for researchers and professionals in drug development, enabling safer handling and a deeper understanding of this potent organotin compound. Further research is warranted to develop more detailed and standardized protocols for the purification and quantitative analysis of this compound.

References

- 1. agilent.com [agilent.com]

- 2. ysi.com [ysi.com]

- 3. A simple, low cost GC/MS method for the sub-nanogram per litre measurement of organotins in coastal water - PMC [pmc.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. Development of a Liquid Chromatographic Method for Quantifying 11 Organotin Compounds in Workplace Air Samples using HPLC-ICP-MS | EVISA's News [speciation.net]

- 6. mdpi.com [mdpi.com]

- 7. fishersci.nl [fishersci.nl]

- 8. fishersci.com [fishersci.com]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Trimethyltin Hydroxide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Properties of Trimethyltin (B158744) Hydroxide (B78521)

Trimethyltin hydroxide is a white, crystalline solid at room temperature[1][2]. It is recognized for its high toxicity and sensitivity to moisture[1]. Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₃H₁₀OSn | [2][3] |

| Molecular Weight | 180.82 g/mol | [2][3] |

| Appearance | White powder/crystalline solid | [1][2] |

| Melting Point | 118 °C | [1] |

| Boiling Point | 80 °C | [1][2] |

| Water Solubility | Soluble, Sparingly | [1][4][5] |

Solubility in Organic Solvents

This compound is generally described as being soluble in many organic solvents[1][2]. However, quantitative solubility data (e.g., g/100 mL or mol/L at a specific temperature) is not widely reported in publicly accessible literature. The available qualitative data is summarized in Table 2.

Table 2: Qualitative Solubility of this compound in Various Solvents

| Solvent | Qualitative Solubility | Reference(s) |

| Chloroform | Soluble | [1][3][5] |

| Ethyl Acetate | Soluble | [3] |

| Methanol | Slightly Soluble | [1][5] |

| Carbon Tetrachloride | Soluble (implied)¹ | [6] |

| Benzene | Soluble (implied)¹ | [6] |

¹ Ebulliometric molecular weight determinations have been conducted in these solvents, suggesting sufficient solubility for such measurements[6].

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following general experimental protocol, based on the shake-flask method, is recommended. This method is considered reliable for determining the thermodynamic solubility of a compound.

3.1. Materials and Equipment

-

This compound

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-performance liquid chromatography (HPLC) or Gas chromatography–mass spectrometry (GC-MS) system for concentration analysis

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed.

-

-

Sample Analysis:

-

Carefully withdraw a known aliquot of the clear supernatant (the saturated solution).

-

Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Determine the concentration of this compound in the diluted sample using a validated HPLC or GC-MS method.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in desired units, such as g/100 mL or mol/L.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.

Signaling Pathways and Experimental Workflows

The direct study of this compound's impact on specific signaling pathways is a complex area of toxicology. Its neurotoxic effects are thought to involve interference with mitochondrial function and induction of oxidative stress. A generalized experimental workflow to investigate such effects is presented below.

Conclusion

While this compound is known to be soluble in several common organic solvents, a notable gap exists in the scientific literature regarding specific, quantitative solubility data. The qualitative information provided in this guide offers a foundational understanding for its use in laboratory and industrial settings. For applications requiring precise solubility values, direct experimental determination using established methods like the shake-flask protocol is necessary. The provided workflows offer a systematic approach to both solubility assessment and the investigation of the compound's cellular effects, which is of particular importance given its known toxicity. Further research to quantify the solubility of this compound across a range of solvents and temperatures would be a valuable contribution to the chemical and pharmaceutical sciences.

References

Trimethyltin Hydroxide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyltin (B158744) hydroxide (B78521) ((CH₃)₃SnOH), a potent organotin compound, has garnered significant attention in the scientific community for its diverse applications, ranging from a versatile reagent in organic synthesis to a well-characterized neurotoxicant for modeling neurodegenerative diseases. This technical guide provides an in-depth overview of the core properties, synthesis, experimental applications, and the molecular mechanisms underlying the biological effects of trimethyltin hydroxide. The information is tailored for researchers, scientists, and drug development professionals who seek a comprehensive understanding of this compound for their work.

Core Properties and Formula

This compound is a white, solid organometallic compound. A summary of its key quantitative data is presented below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₁₀OSn | [1] |

| Molecular Weight | 180.82 g/mol | [1] |

| Appearance | White solid powder | [1] |

| Melting Point | 118 °C | |

| Boiling Point | 80 °C | |

| Solubility | Soluble in water | |

| CAS Number | 56-24-6 | [1] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in key experiments are provided below. These protocols are intended to serve as a guide for laboratory use.

Synthesis of this compound

This protocol describes the synthesis of this compound from trimethyltin chloride.

Materials:

-

Trimethyltin chloride (370 mg)

-

Anhydrous methanol (B129727) (5 mL)

-

Solid potassium hydroxide (104 mg, 1.9 mmol)

-

Dry reaction flask

-

Stirring apparatus

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a dry reaction flask, dissolve trimethyltin chloride (370 mg) in anhydrous methanol (5 mL).[1]

-

Slowly add solid potassium hydroxide (104 mg, 1.9 mmol) to the solution while stirring continuously at room temperature.[1]

-

Continue stirring the reaction mixture at room temperature for 1 hour. A solid precipitate of potassium chloride will form during the reaction.[1]

-

After 1 hour, filter the reaction mixture to remove the precipitated potassium chloride.

-

Concentrate the filtrate under vacuum using a rotary evaporator to obtain the solid this compound.[1]

-

For purification, the crude product can be recrystallized or sublimed.

Ester Hydrolysis Using this compound

This protocol outlines a mild and selective method for the hydrolysis of methyl esters.

Materials:

-

Methyl ester substrate

-

This compound (5 equivalents)

-

1,2-dichloroethane (DCE)

-

Reaction vessel (e.g., microwave vial)

-

Microwave reactor (optional, can be performed with conventional heating)

-

50% Acetic acid

-

Dichloromethane

-

Water or brine

-

Sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for chromatography

Procedure:

-

In a suitable reaction vessel, dissolve the methyl ester substrate in 1,2-dichloroethane.

-

Add 5 equivalents of this compound to the solution.[2]

-

Heat the reaction mixture. For expedited reactions, microwave irradiation at 130 °C for 20-30 minutes is effective.[2] Alternatively, conventional heating at 60-80 °C can be used until the reaction is complete as monitored by TLC or LC-MS.[3]

-

Upon completion, cool the reaction mixture and add a 50% acetic acid solution.

-

Extract the product into dichloromethane.[2]

-

Wash the organic layer with water or brine to remove any residual this compound.[2]

-

Dry the organic layer over sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.[2]

-

Purify the resulting carboxylic acid by flash chromatography on silica gel.[2]

Induction of Apoptosis in SH-SY5Y Cells and Analysis by Annexin V Staining

This protocol details the induction of apoptosis in the human neuroblastoma cell line SH-SY5Y using this compound and subsequent analysis by flow cytometry.

Materials:

-

SH-SY5Y cells

-

Cell culture medium (e.g., DMEM/F12)

-

This compound solution (in a suitable solvent like DMSO, diluted in culture medium)

-

Phosphate-buffered saline (PBS)

-

1X Binding Buffer

-

Annexin V-FITC conjugate

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Culture SH-SY5Y cells to the desired confluency in appropriate culture vessels.

-

Treat the cells with varying concentrations of this compound for a predetermined duration to induce apoptosis.

-

As a negative control, prepare a set of untreated cells.

-

Harvest the cells, including any floating cells in the medium, by gentle trypsinization or scraping.

-

Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[4]

-

Transfer 100 µL of the cell suspension (around 1 x 10⁵ cells) to a flow cytometry tube.[4]

-

Add 5 µL of Annexin V-FITC to the cell suspension.

-

Gently mix and incubate for 15 minutes at room temperature in the dark.[4]

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Add 5 µL of Propidium Iodide staining solution immediately before analysis.

-

Analyze the samples by flow cytometry within one hour.[5]

Signaling Pathways in this compound-Induced Neurotoxicity

This compound is a well-established neurotoxin that selectively damages neurons, particularly in the hippocampus. Its neurotoxic effects are mediated through the activation of specific signaling pathways, leading to inflammation and apoptosis.

NF-κB Signaling Pathway Activation

This compound induces neuroinflammation by activating the Nuclear Factor-kappa B (NF-κB) signaling pathway. This activation is initiated by the generation of reactive oxygen species (ROS), which in turn activates Mitogen-Activated Protein Kinases (MAPKs) such as p38 and JNK. These MAPKs then phosphorylate the IκBα subunit of the NF-κB inhibitor, leading to its degradation and the subsequent translocation of the active NF-κB p65 subunit to the nucleus. In the nucleus, NF-κB promotes the transcription of pro-inflammatory genes.[6]

Apoptotic Pathway Induction

The neurotoxic effects of this compound culminate in neuronal apoptosis. This process is initiated by oxidative stress, which leads to the activation of the initiator caspase, caspase-9. Activated caspase-9 then triggers a cascade of executioner caspases, including caspase-3, which are responsible for the cleavage of cellular proteins and the execution of the apoptotic program. The apoptotic pathway is also influenced by the pro-apoptotic protein Bax, whose expression is upregulated by this compound.[6][7]

Crosstalk between NF-κB and MAPK Pathways

There is significant crosstalk between the NF-κB and MAPK signaling pathways in this compound-induced neurotoxicity. The activation of MAPKs (JNK and ERK) not only leads to the activation of NF-κB but also plays a direct role in apoptosis. Conversely, the inhibition of NF-κB can enhance JNK phosphorylation, thereby promoting apoptosis. This intricate balance and interplay between these two pathways ultimately determine the fate of the neuron upon exposure to this compound.[8]

References

- 1. Page loading... [guidechem.com]

- 2. Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up - PMC [pmc.ncbi.nlm.nih.gov]

- 3. escholarship.org [escholarship.org]

- 4. Annexin V Staining Protocol [bdbiosciences.com]

- 5. immunostep.com [immunostep.com]

- 6. Trimethyltin-Induced Microglial Activation via NADPH Oxidase and MAPKs Pathway in BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trimethyltin-induced apoptosis is associated with upregulation of inducible nitric oxide synthase and Bax in a hippocampal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Apoptosis induced by trimethyltin chloride in human neuroblastoma cells SY5Y is regulated by a balance and cross-talk between NF-κB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Perils: A Technical Guide to the Hazards and Toxicity of Trimethyltin Hydroxide in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethyltin (B158744) hydroxide (B78521) (TMT-OH), an organotin compound, is a potent neurotoxin that presents significant hazards in a laboratory setting. Its use in research, particularly in the induction of experimental neurodegeneration for the study of neurological disorders, necessitates a thorough understanding of its toxicological profile and strict adherence to safety protocols. This guide provides an in-depth technical overview of the hazards and toxicity of trimethyltin hydroxide, intended for researchers, scientists, and drug development professionals. It consolidates quantitative toxicological data, details experimental methodologies for toxicity assessment, and visualizes key signaling pathways and safety workflows to ensure safe handling and mitigate exposure risks.

Hazards and Classification

This compound is classified as a highly hazardous substance. It is fatal if swallowed, in contact with skin, or if inhaled.[1][2][3] It is also very toxic to aquatic life with long-lasting effects.[1][2] Due to its severe toxicity, it must be handled with extreme caution in a controlled laboratory environment.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.

| Property | Value | Reference |

| CAS Number | 56-24-6 | [4] |

| Molecular Formula | C₃H₁₀OSn | [5] |

| Molecular Weight | 180.82 g/mol | [5] |

| Appearance | White crystalline powder | [1][2] |

| Melting Point | 114-118 °C | [6] |

| Solubility | Soluble in water | [1] |

| Stability | Air sensitive. Stable under recommended storage conditions. | [1][2] |

| Incompatibilities | Strong oxidizing agents, halogens. | [1][6] |

Regulatory Exposure Limits

Occupational exposure limits have been established to protect laboratory personnel from the harmful effects of organotin compounds.

| Organization | Limit | Value | Reference |

| OSHA (PEL) | TWA | 0.1 mg/m³ (as Sn) | [1] |

| NIOSH (REL) | TWA | 0.1 mg/m³ (as Sn) | [2] |

| NIOSH (IDLH) | 25 mg/m³ (as Sn) | [1] | |

| ACGIH (TLV) | TWA | 0.1 mg/m³ (as Sn) | [6] |

| STEL | 0.2 mg/m³ (as Sn) | [6] |

TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; IDLH: Immediately Dangerous to Life or Health.

Toxicology

The toxicity of this compound is characterized by its profound impact on the central nervous system (CNS).

Acute Toxicity

This compound exhibits high acute toxicity through all major routes of exposure.

| Route of Exposure | Toxicity Value | Species | Reference |

| Oral (LD50) | 12.6 mg/kg | Rat | [7] |

| Dermal | Fatal in contact with skin | N/A | [1][2][3] |

| Inhalation | Fatal if inhaled | N/A | [1][2][3] |

LD50: Lethal Dose, 50%. The dose required to kill half the members of a tested population.

Neurotoxicity

The primary target organ for this compound toxicity is the brain, particularly the limbic system.[8][9][10] Exposure can lead to a range of neurobehavioral effects and neuronal cell death.[7][11][12]

Symptoms of Neurotoxicity:

-

Tremors

-

Hyperexcitability

-

Aggressive behavior

-

Seizures

-

Cognitive impairment, including learning and memory deficits[7][8]

Pathophysiology: Trimethyltin compounds induce selective neuronal death, particularly in the hippocampus, pyriform cortex, and amygdala.[8] The mechanism involves neuronal necrosis and apoptosis.[13]

Mechanisms of Toxicity

The neurotoxic effects of trimethyltin are mediated by several interconnected signaling pathways, primarily involving oxidative stress, inflammation, and apoptosis.

2.3.1. Oxidative Stress

Trimethyltin exposure leads to the generation of reactive oxygen species (ROS), causing oxidative damage to cellular components.[10] This is a key initiating event in the toxic cascade.

2.3.2. Inflammatory Response

Trimethyltin induces a robust inflammatory response in the CNS, characterized by the activation of microglia and astrocytes.[8][10] Activated microglia release pro-inflammatory cytokines, further contributing to neuronal damage.

2.3.3. Apoptosis

Trimethyltin triggers programmed cell death (apoptosis) in neurons through the modulation of key signaling pathways, including the MAPK and Bcl-2 family pathways.

Laboratory Safety and Handling

Given its high toxicity, stringent safety measures are mandatory when working with this compound.

Engineering Controls

-

All work with this compound must be conducted in a certified chemical fume hood to prevent inhalation exposure.[1][2]

-

Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[1][2]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required to prevent dermal, ocular, and respiratory exposure.

| PPE Category | Specification | Reference |

| Eye/Face Protection | Tightly fitting safety goggles and a face shield. | [5][6] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Double gloving is recommended. Inspect gloves for integrity before each use. | [1][2] |

| Body Protection | A lab coat, long pants, and closed-toe shoes are mandatory. A chemical-resistant apron or suit should be worn for larger quantities or when there is a risk of splashing. | [5][6] |

| Respiratory Protection | For weighing and handling of the solid, a NIOSH-approved respirator with particulate filters is required. In situations with potential for aerosol generation, a supplied-air respirator may be necessary. | [1][5] |

Safe Handling Practices

-

Avoid the formation of dust and aerosols.[6]

-

Use the smallest possible quantity of the chemical for the experiment.

-

Wash hands thoroughly with soap and water after handling, even if gloves were worn.[6]

-

Do not eat, drink, or smoke in the laboratory.[5]

Storage

-

Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[1][2]

-

Store locked up, with access restricted to authorized personnel.[1]

-

As it is air-sensitive, storage under an inert atmosphere is recommended.[1][2]

Disposal

-

All waste containing this compound, including contaminated consumables (e.g., pipette tips, gloves), must be collected in a designated, sealed hazardous waste container.[1]

-

Disposal must be carried out in accordance with local, state, and federal regulations for hazardous waste.[14] Do not dispose of down the drain.[1]

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First Aid Measures

| Exposure Route | First Aid Procedure | Reference |

| Inhalation | Move the person to fresh air immediately. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. | [1][5] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention. | [1][5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [1][5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [1][5] |

Spill Response

-

Evacuate: Immediately evacuate the area.

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Contain: For small spills, carefully cover with an inert absorbent material (e.g., sand, vermiculite).

-

Clean-up: Wearing appropriate PPE, carefully sweep or scoop up the absorbed material into a designated hazardous waste container. Avoid creating dust.

-

Decontaminate: Thoroughly clean the spill area with an appropriate decontaminating solution.

-

For large spills, evacuate the area and contact emergency services.

Experimental Protocols for Toxicity Assessment

The following sections outline general methodologies for assessing the toxicity of this compound. Specific parameters will need to be optimized for individual experiments.

In Vitro Toxicity Assessment

5.1.1. Cell Culture

-

Cell Lines: Commonly used cell lines for neurotoxicity studies include murine microglial cells (BV-2) and human neuroblastoma cells (SH-SY5Y). Primary neuronal cultures, such as those from the rat hippocampus, are also employed for more physiologically relevant studies.[8][15]

-

Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

5.1.2. Cell Viability and Cytotoxicity Assays

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells as an indicator of viability.

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.[16][17][18]

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO, isopropanol).[18]

-

Measure the absorbance at approximately 570 nm using a microplate reader.[16][18]

-

-

LDH Assay: This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, an indicator of cytotoxicity.

-

Culture and treat cells as described for the MTT assay.

-

Collect the cell culture supernatant.

-

Add the supernatant to a reaction mixture containing the LDH substrate.

-

Incubate and measure the absorbance according to the manufacturer's protocol.

-

5.1.3. Apoptosis Assays

-

TUNEL Assay: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[19][20]

-

Culture and treat cells on coverslips or in chamber slides.

-

Fix and permeabilize the cells.

-

Incubate the cells with a reaction mixture containing TdT enzyme and labeled dUTPs.

-

Visualize the labeled cells using fluorescence microscopy.

-

-

Caspase Activity Assay: This assay measures the activity of caspases, key executioner enzymes in the apoptotic pathway.

-

Lyse the treated cells to release cellular contents.

-

Add a caspase-specific substrate that becomes fluorescent or luminescent upon cleavage.

-

Measure the signal using a fluorometer or luminometer.[21]

-

5.1.4. Oxidative Stress Assays

-

ROS Detection: Intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[22][23]

-

Load the cells with the DCFH-DA probe.

-

Treat the cells with this compound.

-

Measure the increase in fluorescence, which is proportional to the amount of ROS, using a fluorescence microplate reader or flow cytometer.[24]

-

5.1.5. Western Blotting

Western blotting is used to detect changes in the expression of specific proteins involved in toxicity pathways.

-

Lyse treated cells and determine protein concentration.

-

Separate proteins by size using SDS-PAGE.

-

Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., p38, JNK, Bcl-2, Bax, cleaved caspase-3).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

In Vivo Toxicity Assessment

5.2.1. Animal Models

-

Rodents: Rats (e.g., Wistar, Long-Evans, Fischer 344 strains) are commonly used to model the neurotoxic effects of trimethyltin.[7][11][25]

-

Zebrafish: The embryonic zebrafish model is increasingly used for high-throughput screening of developmental neurotoxicity.[3][26][27]

5.2.2. Administration

-

Route: Administration can be via gavage, intraperitoneal (i.p.) injection, or intravenous (i.v.) injection.[7][11]

-

Dose: The dose will vary depending on the animal model and the study objectives. For rats, a single dose of 4-8 mg/kg is often used to induce neurotoxicity.[11]

5.2.3. Neurobehavioral Assessment

A battery of tests can be used to assess changes in behavior following trimethyltin exposure.[28]

-

Open Field Test: Measures locomotor activity and anxiety-like behavior.

-

Morris Water Maze: Assesses spatial learning and memory.

-

Passive Avoidance Test: Evaluates learning and memory.

-

Functional Observational Battery (FOB): A series of standardized observations to detect gross functional deficits.

5.2.4. Histopathology

-

Following the experimental period, animals are euthanized and their brains are collected.

-

The brains are fixed (e.g., in 4% paraformaldehyde), processed, and embedded in paraffin.

-

Thin sections of the brain, particularly the hippocampus, are cut and mounted on slides.

-

The sections are stained (e.g., with hematoxylin (B73222) and eosin) to visualize neuronal morphology and identify areas of cell loss.

Conclusion

This compound is a valuable tool in neurotoxicity research but poses extreme risks to laboratory personnel if not handled with the utmost care. A comprehensive understanding of its hazardous properties, toxic mechanisms, and appropriate safety protocols is essential for its safe use. This guide has provided a detailed overview of these aspects, with the aim of promoting a strong safety culture and ensuring the well-being of researchers working with this potent neurotoxin. Adherence to the guidelines outlined herein is paramount for mitigating the risks associated with this compound and for conducting responsible and safe scientific research.

Logical Relationship Diagram for Hazard Management

References

- 1. assets.thermofisher.cn [assets.thermofisher.cn]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. Trimethyltin Chloride (TMT) Neurobehavioral Toxicity in Embryonic Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. fishersci.com [fishersci.com]

- 7. Biochemical, functional and morphological indicators of neurotoxicity: effects of acute administration of trimethyltin to the developing rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Trimethyltin-induced hippocampal degeneration as a tool to investigate neurodegenerative processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neuroprotective strategies in hippocampal neurodegeneration induced by the neurotoxicant trimethyltin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Trimethyltin-induced hippocampal neurodegeneration: A mechanism-based review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rat strain- and gender-related differences in neurobehavioral screening: acute trimethyltin neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Pathogenesis of trimethyltin neuronal toxicity. Ultrastructural and cytochemical observations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ereztech.com [ereztech.com]

- 15. Neurotoxic effects of trimethyltin and triethyltin on human fetal neuron and astrocyte cultures: a comparative study with rat neuronal cultures and human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. merckmillipore.com [merckmillipore.com]

- 19. clyte.tech [clyte.tech]

- 20. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 22. assaygenie.com [assaygenie.com]

- 23. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. In vivo magnetic resonance approach to trimethyltin induced neurodegeneration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Early life stage trimethyltin exposure induces ADP-ribosylation factor expression and perturbs the vascular system in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Trimethyltin chloride (TMT) neurobehavioral toxicity in embryonic zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Risk assessment for neurobehavioral toxicity - PMC [pmc.ncbi.nlm.nih.gov]

Proper Storage and Handling of Trimethyltin Hydroxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the proper storage, handling, and safety precautions for Trimethyltin (B158744) hydroxide (B78521) ((CH₃)₃SnOH). Due to its severe toxicity, stringent adherence to these protocols is crucial to ensure personnel safety and prevent environmental contamination. This document also summarizes key physicochemical properties and delves into the known cellular signaling pathways affected by this organotin compound.

Physicochemical and Toxicological Properties

Trimethyltin hydroxide is a white crystalline solid with a pungent odor, characterized by its high toxicity.[1][2] It is soluble in water and chloroform, and slightly soluble in methanol.[3][4][5] A summary of its key properties is presented in the table below.

| Property | Value | References |

| Appearance | White crystalline solid/powder | [2] |

| Odor | Pungent | [6] |

| Molecular Formula | C₃H₁₀OSn | [3][4] |

| Molecular Weight | 180.82 g/mol | [3][4] |

| Melting Point | 114-119 °C | [6][7][8][9] |

| Boiling Point | 80 °C (sublimes) | [3][4][10][8] |

| Solubility | Water: Soluble, Chloroform: Soluble, Methanol: Slightly Soluble | [3][4][5] |

| pKa | 6.36 ± 0.70 (Predicted) | [3][4][5][10] |

| Vapor Pressure | No data available | [6][7] |

Toxicological Summary: this compound is classified as extremely hazardous. It is fatal if swallowed, inhaled, or in contact with skin.[9] It is a potent neurotoxin that can cause irreversible damage to the central nervous system.[11][12] Furthermore, it is very toxic to aquatic life with long-lasting effects.[6]

Storage and Handling Protocols

Due to its hazardous nature, all work with this compound must be conducted within a certified chemical fume hood.[13]

Storage

-

Container: Keep the compound in a tightly sealed, properly labeled container.[13]

-

Environment: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and halogens.[7] The recommended storage temperature is between 10°C and 25°C.

-

Inert Atmosphere: As this compound is sensitive to air and moisture, it should be stored under a dry, inert atmosphere, such as nitrogen.[14]

-

Security: Store in a locked cabinet or an area with restricted access.[15]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when handling this compound.

| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |

| Routine Handling (weighing, solution preparation) | Tightly fitting safety goggles with side-shields | Chemical-impermeable gloves (e.g., nitrile, neoprene) | Laboratory coat, long pants, and closed-toe shoes | NIOSH-approved respirator is required when vapors or aerosols may be generated |

| Spill Cleanup | Chemical splash goggles and a face shield | Heavy-duty, chemical-resistant gloves | Chemical-resistant suit or apron over a lab coat | Self-contained breathing apparatus (SCBA) for large spills |

| Waste Disposal | Safety goggles with side-shields | Chemical-impermeable gloves | Laboratory coat | Not generally required if handling closed containers |

Experimental Protocols

-

Preparation: Before starting, ensure the chemical fume hood is clean and uncluttered. Place all necessary equipment, including a calibrated analytical balance, weighing paper, spatulas, and waste containers, inside the fume hood.

-

Inert Environment: If the compound is particularly sensitive, consider using a glove box with an inert atmosphere for weighing and transfer.

-

Weighing: Carefully weigh the desired amount of this compound on weighing paper. Avoid creating dust. Use a dedicated, clearly labeled spatula.

-

Transfer: Gently transfer the weighed solid to the reaction vessel.

-

Cleaning: Immediately after use, decontaminate the spatula and any other utensils by rinsing them with a suitable solvent (e.g., ethanol) into a designated organotin waste container. Wipe down the balance and surrounding area within the fume hood with a damp cloth, which should then be disposed of as hazardous waste.

-

Solvent Addition: In the fume hood, add the desired solvent to the vessel containing the pre-weighed this compound.

-

Dissolution: If necessary, gently swirl or stir the mixture to facilitate dissolution. Sonication can be used for sparingly soluble solvents.[3][4][5]

-

Storage of Solution: If the solution is to be stored, ensure the container is tightly sealed, properly labeled with the compound name, concentration, solvent, and date, and stored according to the guidelines in Section 2.1.

Emergency Procedures

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[15]

-

Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[16]

-

Inhalation: Move the individual to fresh air at once. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

-

Spill: Evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For large spills, contact your institution's environmental health and safety department immediately.[16]

Waste Disposal

All waste containing this compound is considered hazardous and must be disposed of according to institutional and regulatory guidelines.[15][17]

Decontamination of Glassware

-

Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone (B3395972) or ethanol) to remove the bulk of the organotin residue. Collect this rinse as hazardous waste.

-

Oxidative Treatment: Immerse the rinsed glassware in a 10% aqueous solution of hydrogen peroxide or a commercial bleach solution for at least 24 hours.[18] This will oxidize the organotin compounds to less toxic inorganic tin compounds.

-

Final Cleaning: After the oxidative soak, remove the glassware, rinse thoroughly with deionized water, and then wash with standard laboratory detergent. The decontamination bath should be disposed of as hazardous waste.[17]

Disposal of Solid and Liquid Waste

-

Segregation: Collect all this compound waste, including contaminated PPE and cleaning materials, in a dedicated, clearly labeled, and sealed hazardous waste container.[17] Do not mix with other chemical waste streams.

-

Neutralization of Liquid Waste: For liquid waste, a neutralization process can be employed to reduce toxicity prior to disposal. In a chemical fume hood, slowly add an oxidizing agent, such as commercial bleach, to the liquid waste while stirring. Monitor for any exothermic reaction. Allow the mixture to react for several hours to ensure complete oxidation.[17]

-

Final Disposal: The treated waste, now containing less toxic inorganic tin compounds, should still be disposed of as hazardous waste.[17]

Cellular Signaling Pathways

Trimethyltin (TMT), the active component of this compound, is a potent neurotoxin known to induce neuronal apoptosis and neuroinflammation.[1][19][20]

MAPK and NF-κB Signaling Pathway in Neuroinflammation

TMT exposure in microglial cells triggers the production of reactive oxygen species (ROS), which in turn activates the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. This leads to the release of pro-inflammatory cytokines and ultimately contributes to neuronal cell death.

Caption: TMT-induced neuroinflammatory signaling cascade.

Apoptotic Pathway in Neuronal Cells

TMT induces apoptosis in neuronal cells through a pathway involving oxidative stress, the upregulation of pro-apoptotic proteins like Bax, and the activation of caspases.[1][2][19][21]

Caption: TMT-induced apoptotic pathway in neuronal cells.

Potential Involvement of Protein Kinase C (PKC)

While direct studies on this compound's effect on Protein Kinase C (PKC) are limited, other organotins and heavy metals are known to modulate PKC activity.[22][23][24][25] It is plausible that TMT could also affect PKC signaling, which is involved in a wide range of cellular processes. Further research is needed to elucidate the specific interactions.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for using this compound.

Caption: General experimental workflow for this compound.

References

- 1. The neurotoxicant trimethyltin induces apoptosis via caspase activation, p38 protein kinase, and oxidative stress in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitors of Lipoxygenase and Cyclooxygenase-2 Attenuate Trimethyltin-Induced Neurotoxicity through Regulating Oxidative Stress and Pro-Inflammatory Cytokines in Human Neuroblastoma SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 56-24-6 [m.chemicalbook.com]

- 4. This compound | 56-24-6 [chemicalbook.com]

- 5. This compound | 56-24-6 [amp.chemicalbook.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. americanelements.com [americanelements.com]

- 9. thomassci.com [thomassci.com]

- 10. lookchem.com [lookchem.com]

- 11. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. delvallelab.weebly.com [delvallelab.weebly.com]

- 14. fishersci.com [fishersci.com]

- 15. stacks.cdc.gov [stacks.cdc.gov]

- 16. nj.gov [nj.gov]

- 17. benchchem.com [benchchem.com]

- 18. Reddit - The heart of the internet [reddit.com]

- 19. Trimethyltin-induced apoptosis is associated with upregulation of inducible nitric oxide synthase and Bax in a hippocampal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Acute trimethyltin exposure induces oxidative stress response and neuronal apoptosis in Sebastiscus marmoratus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Apoptosis induced by trimethyltin chloride in human neuroblastoma cells SY5Y is regulated by a balance and cross-talk between NF-κB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Activation of Protein Kinase C and Protein Kinase D in Human Natural Killer Cells: Effects of Tributyltin, Dibutyltin, and Tetrabromobisphenol A - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Modulation of protein kinase C by heavy metals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Effects of adenylyl cyclase and protein kinase A inhibition on signaling enzymes in natural killer cells: comparison to tributyltin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

Trimethyltin Hydroxide: A Comprehensive Safety and Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety information, detailed experimental protocols, and insights into the toxicological mechanisms of trimethyltin (B158744) hydroxide (B78521). The following sections summarize key data from Safety Data Sheets (SDS), outline methodologies from published research, and visualize complex biological pathways and experimental workflows. This document is intended to ensure safe handling and inform the design of future research involving this hazardous compound.

Section 1: Chemical and Physical Properties

Trimethyltin hydroxide is a white, crystalline solid with a pungent odor. It is soluble in water and many organic solvents.[1][2] Key physical and chemical properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 56-24-6 | [3] |

| Molecular Formula | C₃H₁₀OSn | [3] |

| Molecular Weight | 180.82 g/mol | [3] |

| Melting Point | 114-119 °C (237.2-246.2 °F) | [3][4] |

| Boiling Point | 80 °C (176 °F) (sublimes) | [5] |

| Flash Point | 26 °C (78.8 °F) | [2] |

| Appearance | White crystalline powder | [1][4] |

| Solubility | Soluble in water | [1][2] |

| Stability | Air sensitive; stable under recommended storage conditions. | [4][6] |

Section 2: Hazard Identification and Classification

This compound is classified as a highly toxic substance. It is fatal if swallowed, in contact with skin, or if inhaled.[4][7] It is also very toxic to aquatic life with long-lasting effects.[4][7]

| Hazard Class | Category | GHS Hazard Statement(s) | Reference(s) |

| Acute Toxicity, Oral | 2 | H300: Fatal if swallowed | [3][4] |

| Acute Toxicity, Dermal | 1 | H310: Fatal in contact with skin | [3][4] |

| Acute Toxicity, Inhalation | 2 | H330: Fatal if inhaled | [3][4] |

| Hazardous to the Aquatic Environment, Acute | 1 | H400: Very toxic to aquatic life | [8] |

| Hazardous to the Aquatic Environment, Chronic | 1 | H410: Very toxic to aquatic life with long lasting effects | [8] |

Section 3: Exposure Controls and Personal Protection

Due to its high toxicity, stringent safety measures must be implemented when handling this compound.

| Exposure Limit | Agency | Value | Reference(s) |

| ACGIH TLV-TWA | ACGIH | 0.1 mg/m³ (as Sn) | [9] |

| ACGIH TLV-STEL | ACGIH | 0.2 mg/m³ (as Sn) | [9] |

| OSHA PEL-TWA | OSHA | 0.1 mg/m³ (as Sn) | [9] |

| NIOSH IDLH | NIOSH | 25 mg/m³ (as Sn) | [4] |

Engineering Controls: Work should be conducted in a properly functioning chemical fume hood.[7] Eyewash stations and safety showers must be readily available.[4]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tight-sealing safety goggles or a face shield.[3]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[7]

-

Respiratory Protection: If exposure limits are exceeded, use a NIOSH/MSHA-approved respirator.[6]

Section 4: Toxicological Information and Mechanistic Pathways

This compound is a potent neurotoxin that selectively damages neurons, particularly in the hippocampus.[3][10] Its toxicity is mediated through several interconnected signaling pathways, primarily involving oxidative stress, apoptosis, and the activation of mitogen-activated protein kinases (MAPKs).

Oxidative Stress and Apoptosis

Trimethyltin exposure leads to the excessive generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which induces oxidative stress.[4][11] This oxidative stress is a key initiator of apoptotic cell death.[4][12] The apoptotic cascade involves the upregulation of pro-apoptotic proteins like Bax and the release of cytochrome c from the mitochondria, leading to the activation of caspases (e.g., caspase-3 and caspase-9) that execute cell death.[1][7][12]

Caption: Trimethyltin-induced oxidative stress leading to apoptosis.

MAP Kinase Signaling Pathway

The mitogen-activated protein kinase (MAPK) signaling pathways, including p38, JNK, and ERK, are crucial in mediating the cellular response to trimethyltin-induced stress.[2][13] Activation of p38 and JNK is linked to the induction of apoptosis.[12][13] There is also evidence of cross-talk between the MAPK and NF-κB signaling pathways, which regulates the expression of anti-apoptotic proteins like Bcl-2.[2]

Caption: Role of MAPK signaling in trimethyltin-induced cellular responses.

Section 5: Experimental Protocols

The following are generalized protocols based on methodologies reported in the scientific literature for studying the neurotoxicity of this compound.

In Vitro Neurotoxicity Assay in Neuronal Cell Lines

This protocol describes a typical workflow for assessing the neurotoxic effects of this compound on a neuronal cell line, such as SH-SY5Y or PC12 cells.

Caption: A generalized workflow for in vitro neurotoxicity studies.

Methodology:

-

Cell Culture: Neuronal cells (e.g., SH-SY5Y) are cultured in appropriate media and conditions until they reach a suitable confluency for experimentation.

-

Preparation of Test Compound: A stock solution of this compound is prepared in a suitable solvent (e.g., sterile water or DMSO) and then serially diluted to the desired final concentrations in the cell culture medium.

-

Treatment: The culture medium is replaced with the medium containing different concentrations of this compound. A vehicle control (medium with solvent only) is also included. Cells are incubated for a specified period (e.g., 24, 48 hours).

-

Endpoint Analysis:

-

Cell Viability: Assessed using methods like the MTT assay, which measures metabolic activity.

-

Apoptosis: Detected and quantified using techniques such as the TUNEL assay (for DNA fragmentation) or caspase activity assays.

-

Protein Expression: Changes in the levels and activation states of key proteins in signaling pathways (e.g., p-p38, cleaved caspase-3) are analyzed by Western blotting.

-

In Vivo Neurobehavioral Assessment in Rodent Models

This protocol outlines a general procedure for evaluating the neurobehavioral effects of this compound in rats or mice.

Methodology:

-

Animal Acclimation and Grouping: Adult male rodents (e.g., C57BL/6 mice) are acclimated to the laboratory conditions.[9] Animals are then randomly assigned to control and treatment groups.

-